molecular formula C19H16N2O8 B14157331 Cyclopentane-1,2-diyl bis(4-nitrobenzoate) CAS No. 91146-24-6

Cyclopentane-1,2-diyl bis(4-nitrobenzoate)

Cat. No.: B14157331
CAS No.: 91146-24-6
M. Wt: 400.3 g/mol
InChI Key: WKLGTEJICMXJTJ-UHFFFAOYSA-N
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Description

Cyclopentane-1,2-diyl bis(4-nitrobenzoate) is an organic compound with the molecular formula C19H16N2O8 It is characterized by the presence of a cyclopentane ring substituted with two 4-nitrobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentane-1,2-diyl bis(4-nitrobenzoate) typically involves the esterification of cyclopentane-1,2-diol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to ensure complete esterification .

Industrial Production Methods

While specific industrial production methods for cyclopentane-1,2-diyl bis(4-nitrobenzoate) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane-1,2-diyl bis(4-nitrobenzoate) can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: Cyclopentane-1,2-diyl bis(4-aminobenzoate).

    Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentane-1,2-diyl bis(4-nitrobenzoate) has several applications in scientific research:

Mechanism of Action

The mechanism by which cyclopentane-1,2-diyl bis(4-nitrobenzoate) exerts its effects is primarily through its functional groups. The nitro groups can participate in redox reactions, while the ester groups can undergo hydrolysis or substitution reactions. These interactions can affect various molecular targets and pathways, including enzyme activity and cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1,2-diyl bis(4-aminobenzoate): Similar structure but with amino groups instead of nitro groups.

    Cyclopentane-1,2-diyl bis(4-methoxybenzoate): Similar structure but with methoxy groups instead of nitro groups.

Uniqueness

The compound’s ability to undergo reduction and substitution reactions makes it versatile for various synthetic applications .

Properties

CAS No.

91146-24-6

Molecular Formula

C19H16N2O8

Molecular Weight

400.3 g/mol

IUPAC Name

[2-(4-nitrobenzoyl)oxycyclopentyl] 4-nitrobenzoate

InChI

InChI=1S/C19H16N2O8/c22-18(12-4-8-14(9-5-12)20(24)25)28-16-2-1-3-17(16)29-19(23)13-6-10-15(11-7-13)21(26)27/h4-11,16-17H,1-3H2

InChI Key

WKLGTEJICMXJTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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